beta-D-Glucose 6-phosphate sodium salt
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Overview
Description
Beta-D-Glucose 6-phosphate sodium salt, also known as D (+)-Glucopyranose 6-phosphate sodium salt, G-6-P Na, or Robison ester, is a significant metabolic substance . It has an empirical formula of C6H12NaO9P and a molecular weight of 282.12 . It is a white powder and is not considered a hazardous substance according to OSHA 29 CFR 1910.1200 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string[Na+].O[C@@H]1OC@H([O-])=O)C@@HC@H[C@H]1O
. The InChI key is ZALKNDISPIVVKC-WYRLRVFGSA-M
. Chemical Reactions Analysis
This compound is a core carbohydrate substrate for the enzymatic synthesis of archaetidyl-myo-inositols produced through a pathway involving myo-inositol 1-phosphate synthase and CDP-archaeol .Physical and Chemical Properties Analysis
This compound has an optical activity of [α]25/D +33°, c = 10 in H2O . Its melting point is 204 °C (dec.) (lit.) . It is stored at a temperature of −20°C .Mechanism of Action
Beta-D-Glucose 6-phosphate sodium salt is formed in cells when glucose is phosphorylated by hexokinase (or glucokinase) or by the conversion of glucose-1-phosphate by phosphoglucomutase . It is stored as glycogen when blood glucose levels are high . It is also the starting molecule of both glycolysis and the pentose phosphate pathways .
Future Directions
Beta-D-Glucose 6-phosphate sodium salt plays a significant role in glucose metabolism, and its disruption leads to glycogen storage disease type I or von Gierke’s disease . It can be used to study the progression of this process, especially since cancer cells adopt glycolysis as a major source of metabolic energy production .
Properties
CAS No. |
84332-92-3 |
---|---|
Molecular Formula |
C6H13NaO9P+ |
Molecular Weight |
283.13 g/mol |
IUPAC Name |
sodium;[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.Na/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);/q;+1/t2-,3-,4+,5-,6-;/m1./s1 |
InChI Key |
ZALKNDISPIVVKC-WYRLRVFGSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)OP(=O)(O)O.[Na+] |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)[O-].[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O.[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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